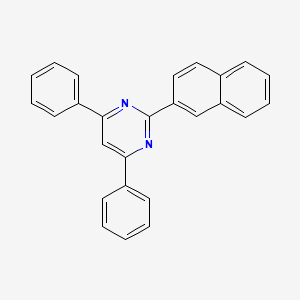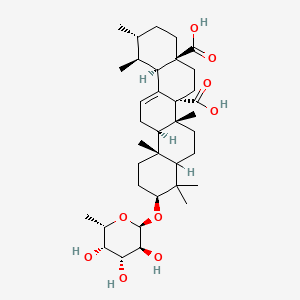
2-Benzoylpyridine thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoylpyridine thiosemicarbazone is an organic compound derived from the condensation of 2-benzoylpyridine and thiosemicarbazide. This compound is known for its versatile coordination chemistry and significant pharmacological activities, including anticancer, antimicrobial, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Benzoylpyridine thiosemicarbazone can be synthesized by reacting 2-benzoylpyridine with thiosemicarbazide in an ethanolic solution. The reaction mixture is typically refluxed for several hours, and the product is obtained by evaporating the solvent . Another method involves the reaction of 2-benzoylpyridine with thiosemicarbazide in methanol in the presence of acetic acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoylpyridine thiosemicarbazone undergoes various chemical reactions, including:
Coordination Reactions: It forms complexes with metal ions such as copper, zinc, and gallium
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., copper(II) chloride, zinc(II) acetate) in aqueous or ethanolic solutions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Benzoylpyridine thiosemicarbazone has been extensively studied for its applications in various fields:
Wirkmechanismus
The mechanism of action of 2-benzoylpyridine thiosemicarbazone involves its ability to chelate metal ions, disrupting metal homeostasis in cells. This leads to the generation of reactive oxygen species (ROS) and the induction of apoptosis through mitochondrial pathways . The compound also affects cellular iron metabolism, inhibiting iron uptake and promoting iron mobilization .
Vergleich Mit ähnlichen Verbindungen
2-Benzoylpyridine thiosemicarbazone is compared with other thiosemicarbazone derivatives such as:
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine): Known for its anticancer activity but with different side effects.
2-Benzoylpyridine N,N-dimethylthiosemicarbazone: Exhibits strong antitumor activity and is less toxic to normal cells.
The uniqueness of this compound lies in its versatile coordination chemistry and its significant biological activities, particularly its anticancer properties .
Eigenschaften
CAS-Nummer |
82766-13-0 |
|---|---|
Molekularformel |
C13H12N4S |
Molekulargewicht |
256.33 g/mol |
IUPAC-Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea |
InChI |
InChI=1S/C13H12N4S/c14-13(18)17-16-12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9H,(H3,14,17,18)/b16-12+ |
InChI-Schlüssel |
DJSSWOPZTQTBBW-FOWTUZBSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\NC(=S)N)/C2=CC=CC=N2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



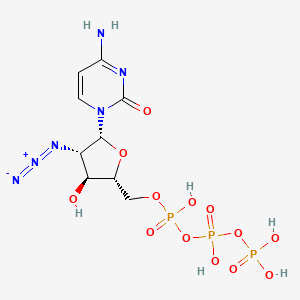
![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
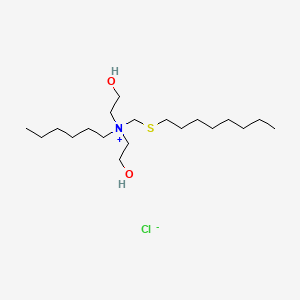


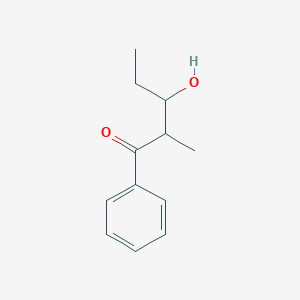
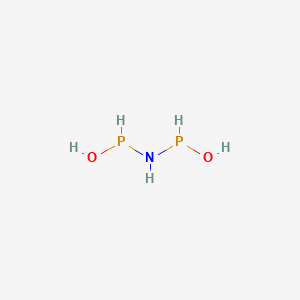
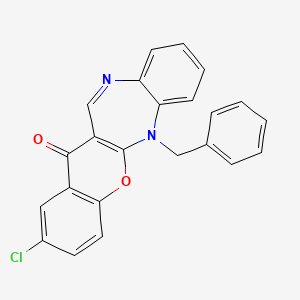

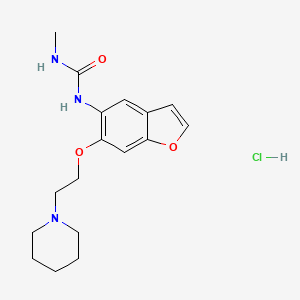
![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)
